molecular formula C6H5ClFNO2S B2372708 2-Chloro-6-fluorobenzene-1-sulfonamide CAS No. 1204573-52-3; 66073-54-9

2-Chloro-6-fluorobenzene-1-sulfonamide

Cat. No.: B2372708
CAS No.: 1204573-52-3; 66073-54-9
M. Wt: 209.62
InChI Key: NABBMMMRMNZJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol This compound is part of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzene-1-sulfonamide typically involves the chlorination and fluorination of benzenesulfonamide derivatives. One common method includes the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then subjected to further reactions, including the addition of ferric solid superacid and water at elevated temperatures (100-200°C) to yield 2-chloro-6-fluorobenzaldehyde . The final step involves the conversion of 2-chloro-6-fluorobenzaldehyde to this compound through sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids and reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: An intermediate in the synthesis of 2-Chloro-6-fluorobenzene-1-sulfonamide.

    N-Fluorobenzenesulfonimide: A related compound used for fluorination and amination reactions.

    2-Chloro-6-fluorotoluene: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its dual halogenation (chlorine and fluorine) on the benzene ring, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its effectiveness as an antibacterial agent further distinguish it from similar compounds.

Properties

CAS No.

1204573-52-3; 66073-54-9

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.62

IUPAC Name

2-chloro-6-fluorobenzenesulfonamide

InChI

InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

NABBMMMRMNZJNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)F

solubility

not available

Origin of Product

United States

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